molecular formula C23H28N2O5 B8259915 (S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid

(S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid

Cat. No.: B8259915
M. Wt: 412.5 g/mol
InChI Key: NNOBHAOOLCEJBL-MOPGFXCFSA-N
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Description

(S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

The compound's chemical structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino acid, which enhances its stability and solubility. The molecular formula is C21H27N2O5C_{21}H_{27}N_{2}O_{5}, with a molecular weight of 405.51 g/mol. The compound can be represented by the following structural formula:

 S 2 R 2 tert Butoxycarbonyl amino 3 phenylpropanamido 3 phenylpropanoic acid\text{ S 2 R 2 tert Butoxycarbonyl amino 3 phenylpropanamido 3 phenylpropanoic acid}

The biological activity of this compound primarily relates to its role as a building block in peptide synthesis and its potential interactions with biological pathways. The Boc group allows for selective reactions in peptide coupling, which is crucial for synthesizing biologically active peptides.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and the inhibition of specific kinases involved in cancer progression.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Kinase inhibition
A54925Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Research indicates that modifications in the side chains can enhance efficacy against resistant strains.

Table 2: Antimicrobial Efficacy

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Peptide Synthesis : A case study highlighted the use of Boc-protected amino acids in synthesizing cyclic peptides that showed enhanced bioactivity compared to linear counterparts. The cyclic peptides exhibited improved binding affinity to target receptors involved in inflammatory responses.
  • Drug Development : Another study explored the incorporation of this compound into drug delivery systems, demonstrating its ability to enhance solubility and bioavailability of poorly soluble drugs.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBHAOOLCEJBL-MOPGFXCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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